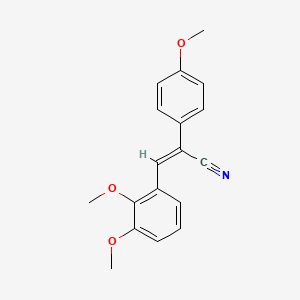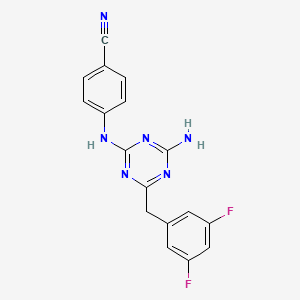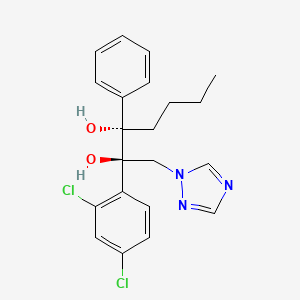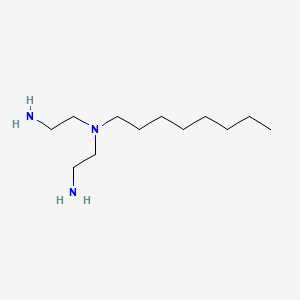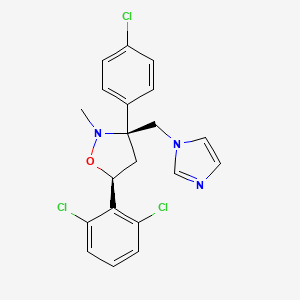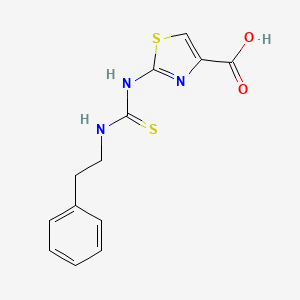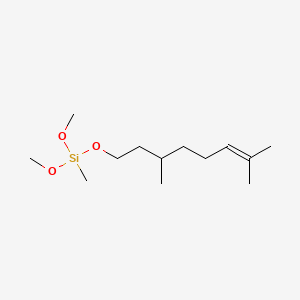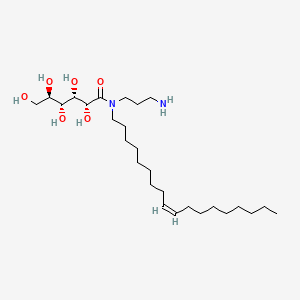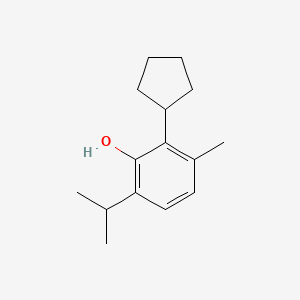
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is a chemical compound with the molecular formula C27H51NO6S and a molecular weight of 517.76 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
The synthesis of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves the reaction of tris(2-hydroxypropyl)amine with p-isododecylbenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: The compound is employed in cell culture studies as a detergent to lyse cells and solubilize proteins.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. It forms micelles, which encapsulate hydrophobic molecules within their hydrophobic core, facilitating their dispersion in water. This property is particularly useful in drug delivery systems, where the compound can encapsulate and transport hydrophobic drugs to target sites in the body .
Comparación Con Compuestos Similares
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can be compared with other surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB):
Sodium dodecyl sulfate (SDS): SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis. Unlike this compound, SDS has a simpler structure and is more widely used in laboratory applications.
Cetyltrimethylammonium bromide (CTAB): CTAB is a cationic surfactant used in DNA extraction and nanoparticle synthesis.
This compound stands out due to its unique combination of hydroxyl groups and sulfonate functionality, which provides distinct solubilizing and emulsifying properties.
Propiedades
Número CAS |
93922-06-6 |
|---|---|
Fórmula molecular |
C27H51NO6S |
Peso molecular |
517.8 g/mol |
Nombre IUPAC |
4-(10-methylundecyl)benzenesulfonate;tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H30O3S.C9H21NO3/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-16H,3-11H2,1-2H3,(H,19,20,21);7-9,11-13H,4-6H2,1-3H3 |
Clave InChI |
WVXIPNBIBZKYLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C[NH+](CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



